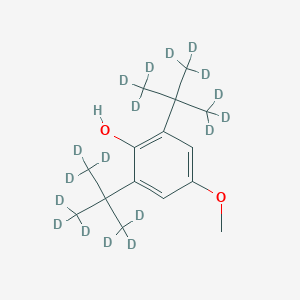

Butylated Hydroxyanisole-d18

描述

Butylated Hydroxyanisole (BHA) is a volatile monohydric phenolic compound primarily used as an antioxidant and preservative in the food industry . It is used to preserve the flavor and color of oils due to its ability to restrict the oxidation of short chain fatty acids . BHA is a lipophilic compound and exhibits antimicrobial activity against molds and Gram-positive bacteria .

Synthesis Analysis

A novel electrochemical detection method for BHA was developed using a nickel ferrite@graphene (NiFe2O4@Gr) nanocomposite-containing molecularly imprinted polymer (MIP) . Another study used a carbon paste electrode (CPE) amplified with platinum-decorated single wall carbon nanotubes (Pt/SWCNTs) and 1-Butyl-3-methylimidazolium chloride ([C4mim][Cl]) for the monitoring of BHA in aqueous solution .Molecular Structure Analysis

BHA consists of a mixture of two isomeric organic compounds, 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole . It is prepared from 4-methoxyphenol and isobutylene . The conjugated aromatic ring of BHA is able to stabilize free radicals, sequestering them .Chemical Reactions Analysis

The degradation of BHA when peroxymonosulfate (PMS) and Ferrate (VI) (Fe (VI)) were involved in the reaction simultaneously was investigated .Physical And Chemical Properties Analysis

BHA is a synthetic, waxy, solid petrochemical . It is insoluble in water, but is soluble in fats, oils, propylene glycol . It has a density of 1.0587 g/cm3 at 20 °C, a melting point of 48 to 55 °C, and a boiling point of 264 to 270 °C .作用机制

BHA induced cytosolic calcium overload and increased the expression of pro-apoptotic BAK, BAK, cytochrome c, cleaved caspase 3, and cleaved caspase 9 proteins, resulting in the induction of ER stress . BHA has anti-growth and pro-apoptotic effects on human astrocytes via the downregulation of AKT and ERK1/2 pathways and induction of cell cycle arrest .

安全和危害

BHA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is toxic to aquatic life with long-lasting effects .

未来方向

The sensitive detection of antioxidants in food is essential for the rational control of their usage and reducing potential health risks . A high-performance and fast-response sensor was fabricated as a monitoring system for the determination of BHA in food and wastewater samples . This could be a future direction for the use of BHA.

属性

IUPAC Name |

2,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUKQUGVTITNSY-NBDUPMGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=CC(=C1O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661839 | |

| Record name | 4-Methoxy-2,6-bis[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185162-50-8 | |

| Record name | 4-Methoxy-2,6-bis[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

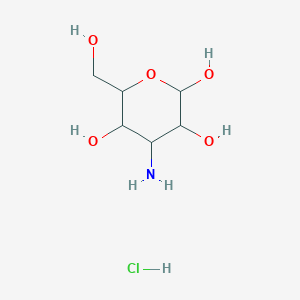

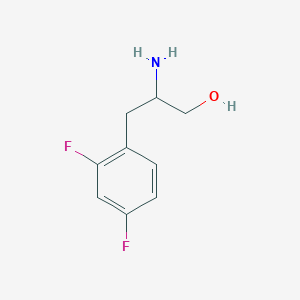

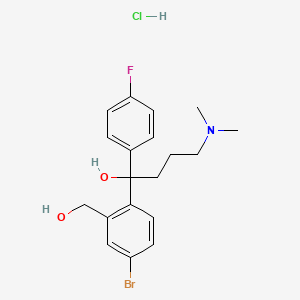

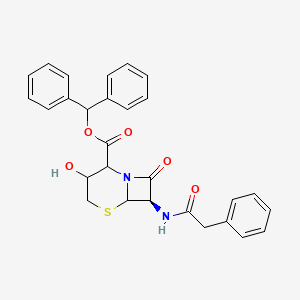

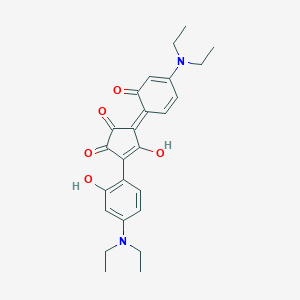

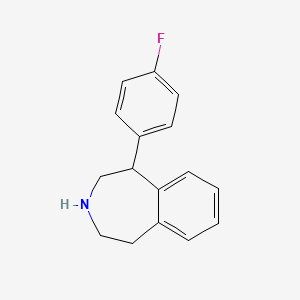

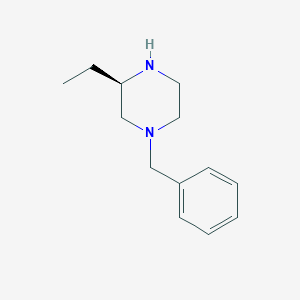

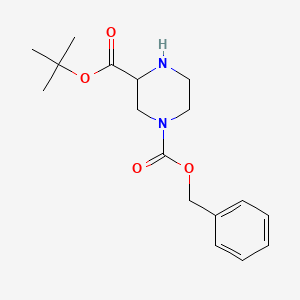

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,5-Tetrahydro-benzo[E][1,4]diazepine-3,4-dicarboxylic acid 4-tert-butyl ester 3-methyl ester](/img/structure/B1499839.png)

![Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1499849.png)

![Diphenylmethyl (2S)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1499853.png)